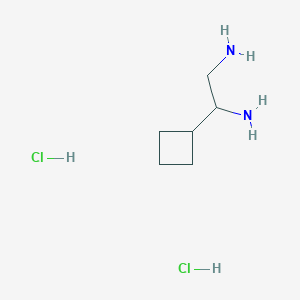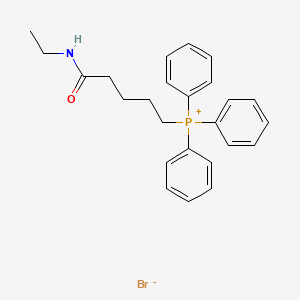
Methyl 4,4-dimethyl-2-methylidenepentanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4,4-dimethyl-2-methylidenepentanoate” consists of a pentanoate backbone with two methyl groups attached to the fourth carbon and a methylidene group attached to the second carbon. The InChI representation of the molecule isInChI=1S/C9H16O2/c1-7(8(10)11-5)6-9(2,3)4/h1,6H2,2-5H3 . Physical And Chemical Properties Analysis
“Methyl 4,4-dimethyl-2-methylidenepentanoate” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Stereochemistry
Research has shown that methyl 4,4-dimethyl-2-methylidenepentanoate and related compounds are pivotal in stereochemical studies and synthetic applications. For instance, the methylation of methyl 4-phenylpentanoate leads to diastereoisomeric esters, showcasing the compound's utility in exploring stereochemical outcomes (Barbero et al., 1997). This research is instrumental in understanding the intricacies of open-chain stereocontrol, a critical aspect of organic synthesis.
Material Science and Atmospheric Chemistry
In the realm of material science and atmospheric chemistry, derivatives of Methyl 4,4-dimethyl-2-methylidenepentanoate, such as 3-MBTCA, have been synthesized and studied for their physicochemical properties. These compounds are significant for their roles in atmospheric aerosols and can transition into glassy states, affecting atmospheric chemistry and physics (Dette et al., 2014).
Antimicrobial Applications
A novel study on the antimicrobial activity of derivatives, such as 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, highlights their potential in combating various bacterial and fungal pathogens. These compounds displayed promising activity against Gram-positive, Gram-negative bacteria, and fungi, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Green Chemistry and Sustainable Applications
Furthermore, the methanolysis reaction of renewable γ-valerolactone, in the presence of Methyl 4,4-dimethyl-2-methylidenepentanoate, underlines the shift towards greener chemical technologies. This reaction yields biobased products crucial for developing sustainable chemical processes (Caretto et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 4,4-dimethyl-2-methylidenepentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(8(10)11-5)6-9(2,3)4/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHRKKCJSGTHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethyl-2-methylidenepentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)